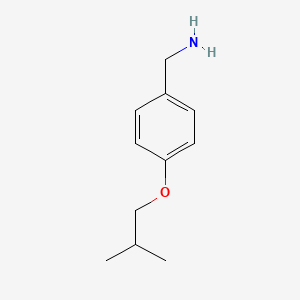

(4-Isobutoxyphenyl)methanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4-Isobutoxyphenyl)methanamine, also known by its IUPAC name [4-(2-methylpropoxy)phenyl]methanamine, is a compound with the molecular formula C11H17NO . It has a molecular weight of 179.26 g/mol . The compound is also known by other synonyms such as 4-isobutoxybenzylamine and 4-Isobutoxy-benzylamine .

Molecular Structure Analysis

The molecular structure of (4-Isobutoxyphenyl)methanamine consists of 11 carbon atoms, 17 hydrogen atoms, and 1 nitrogen atom . The InChI code for the compound isInChI=1S/C11H17NO/c1-9(2)8-13-11-5-3-10(7-12)4-6-11/h3-6,9H,7-8,12H2,1-2H3 . Physical And Chemical Properties Analysis

(4-Isobutoxyphenyl)methanamine has a molecular weight of 179.26 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound also has a rotatable bond count of 4 . Its exact mass is 179.131014166 g/mol, and its monoisotopic mass is also 179.131014166 g/mol . The topological polar surface area of the compound is 35.2 Ų .Wissenschaftliche Forschungsanwendungen

Synthesis of Thiazolyl α-Aminophosphonate Derivatives

“(4-Isobutoxyphenyl)methanamine” is used in the synthesis of a new class of thiazolyl α-aminophosphonate derivatives . This synthesis is achieved by a one-pot Kabachnik–Fields reaction of ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate with various aryl amines and diethyl phosphite .

Anticancer Activity

The thiazolyl α-aminophosphonate derivatives synthesized using “(4-Isobutoxyphenyl)methanamine” have shown promising anticancer activity . These compounds have demonstrated potent inhibitory activities against various human cancers including human cervical cancer (HeLa), human breast adenocarcinoma (SK-BR-3), human chronic myeloid leukemia (K 562), and human colon carcinoma cells (Colo 205) .

Inhibition of DNA Topoisomerase II

The anticancer activity of the thiazolyl α-aminophosphonate derivatives synthesized using “(4-Isobutoxyphenyl)methanamine” is attributed to their ability to inhibit DNA topoisomerase II .

Synthesis of Pimavanserin Tartrate

“(4-Isobutoxyphenyl)methanamine” is also used in the synthesis of pimavanserin tartrate , a medication used for the treatment of Parkinson’s disease psychosis.

NF-κB Activation Suppression

“(4-Isobutoxyphenyl)methanamine” has been found to suppress the activation levels of the NF-κB dose , which plays a crucial role in cellular responses to stimuli such as stress, cytokines, free radicals, heavy metals, ultraviolet irradiation, and bacterial or viral antigens.

Antibiotics and Antivirals

α-Aminophosphonates, which can be synthesized using “(4-Isobutoxyphenyl)methanamine”, have been found to act as antibiotics and antivirals .

Eigenschaften

IUPAC Name |

[4-(2-methylpropoxy)phenyl]methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-9(2)8-13-11-5-3-10(7-12)4-6-11/h3-6,9H,7-8,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBVKKHDTYSDPHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Isobutoxyphenyl)methanamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-cyclopropyl-N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)isoxazole-3-carboxamide](/img/structure/B2988170.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2988179.png)

![[4-(4-chlorophenoxy)-3-nitrophenyl]methyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2988184.png)

![1-[(Propan-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2988193.png)